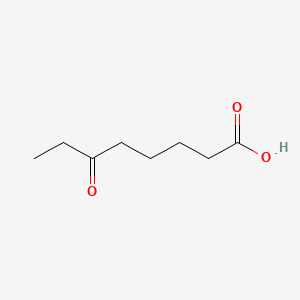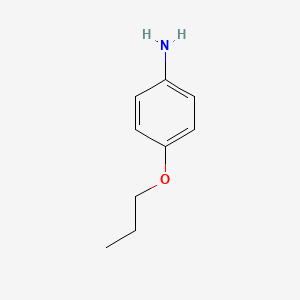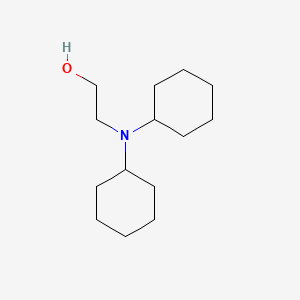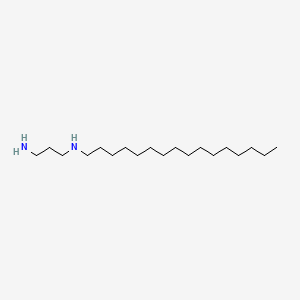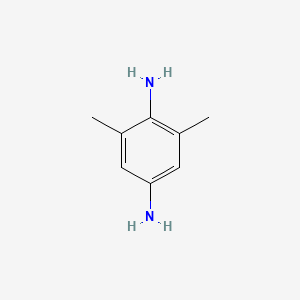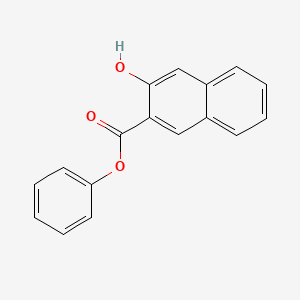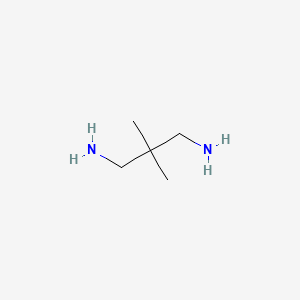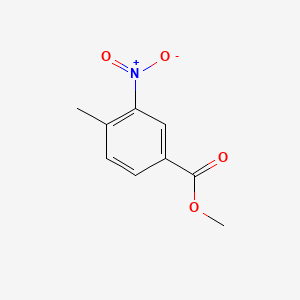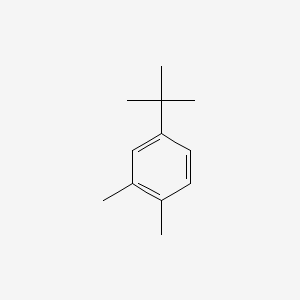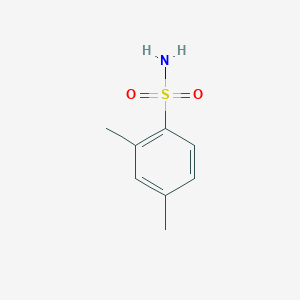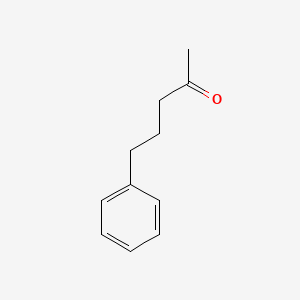
5-苯基戊-2-酮
概述
描述
5-苯基戊-2-酮,也称为 5-苯基-2-戊酮,是一种有机化合物,其分子式为 C₁₁H₁₄O。它是一种无色至淡黄色油状液体,具有花香、甜味。 该化合物在各种应用中都有使用,包括用作香水的香料和有机合成中的中间体 .
科学研究应用
5-苯基戊-2-酮在科学研究中有多种应用,包括:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 它是一种有效的组蛋白脱乙酰酶抑制剂,使其在表观遗传学研究中具有用处.
医学: 由于其对特定酶的抑制作用,尿素循环障碍的研究使用了 5-苯基戊-2-酮.
工业: 它在香料工业中因其花香、甜味而被使用.
作用机制
5-苯基戊-2-酮主要通过抑制组蛋白脱乙酰酶发挥作用。这种抑制导致基因表达发生改变,改变组蛋白的乙酰化状态,从而影响各种细胞过程。 该化合物靶向表观遗传调控中涉及的特定分子途径 .
生化分析
Biochemical Properties
5-Phenylpentan-2-one plays a significant role in biochemical reactions, particularly as a potent inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 5-Phenylpentan-2-one can alter gene expression and affect various cellular processes. Additionally, 5-Phenylpentan-2-one interacts with other biomolecules such as enzymes and proteins involved in the urea cycle, further influencing metabolic pathways .
Cellular Effects
5-Phenylpentan-2-one has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an HDAC inhibitor, 5-Phenylpentan-2-one can lead to increased acetylation of histones, resulting in changes in gene expression . This compound also affects cell signaling pathways by interacting with proteins and enzymes involved in these pathways, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 5-Phenylpentan-2-one involves its interaction with HDACs and other biomolecules. By binding to the active site of HDACs, 5-Phenylpentan-2-one inhibits their enzymatic activity, leading to increased acetylation of histones and changes in chromatin structure . This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing various cellular processes. Additionally, 5-Phenylpentan-2-one may interact with other enzymes and proteins, modulating their activity and affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenylpentan-2-one can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects of 5-Phenylpentan-2-one on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 5-Phenylpentan-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as modulation of gene expression and cellular metabolism. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced.
Metabolic Pathways
5-Phenylpentan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with HDACs can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 5-Phenylpentan-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of 5-Phenylpentan-2-one are critical for its biochemical effects, as they determine the compound’s availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of 5-Phenylpentan-2-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows 5-Phenylpentan-2-one to interact with its target biomolecules within the appropriate cellular context. For example, its presence in the nucleus enables it to inhibit HDACs and modulate gene expression effectively.
准备方法
合成路线和反应条件
5-苯基戊-2-酮可以通过苯乙醛与丙酮的缩合反应合成。 该反应通常使用碱,例如氢氧化钠,来促进缩合过程 .
工业生产方法
在工业环境中,5-苯基戊-2-酮的生产可能涉及类似的缩合反应,但规模更大,反应条件优化,以确保高产率和纯度。 该反应在受控环境中进行,以保持所需的温度和压力 .
化学反应分析
反应类型
5-苯基戊-2-酮,作为一种酮,可以进行各种化学反应,包括:
亲核加成: 该反应涉及亲核试剂加成到酮的羰基。
常用试剂和条件
亲核加成: 常见的亲核试剂包括格氏试剂和有机锂化合物。该反应通常在惰性气氛中使用二乙醚或四氢呋喃等溶剂进行。
主要形成产物
亲核加成: 主要产物是仲醇。
还原: 主要产物是 5-苯基戊-2-醇.
相似化合物的比较
类似化合物
- 3-苯基丙基甲酮
- 5-苯基-2-戊酮
- 苯丁酸
独特性
5-苯基戊-2-酮因其对组蛋白脱乙酰酶的强大抑制作用而具有独特性,使其在表观遗传学研究中具有价值。 它还因其花香、甜味而与其他类似化合物区分开来,使其在香料工业中具有用处 .
属性
IUPAC Name |
5-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYRPFYNFQCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176886 | |
| Record name | 5-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-83-8 | |
| Record name | 5-Phenyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 5-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Phenyl-2-pentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ8YU7ZU4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the electroreductive cyclization of 5-Phenylpentan-2-one unique compared to similar compounds?
A1: Studies employing both ab initio and density functional calculation methods have revealed that the electroreductive cyclization of 5-Phenylpentan-2-one exhibits a high degree of regio- and stereoselectivity, favoring the endo-trans product. [] This selectivity is consistent with experimental observations and distinguishes it from related olefinic ketones, like hept-6-en-2-one and octa-7-en-2-one, which predominantly yield exo-trans products upon electroreduction. [] This difference highlights the influence of the phenyl group on the reaction pathway and the resulting stereochemistry of the cyclized product.
Q2: Can 5-Phenylpentan-2-one be used to synthesize more complex molecules?
A2: Yes, 5-Phenylpentan-2-one serves as a valuable starting material in organic synthesis. For instance, it can undergo an intramolecular Büchner reaction when treated with a diazo reagent, yielding a cyclic intermediate. [] This intermediate can be further oxidized using either Selenium dioxide (SeO2) or molecular oxygen (O2) in the presence of silica gel. Interestingly, the choice of oxidant dictates the final product: SeO2 leads to the formation of 8-formyl-1-tetralones, while O2 yields 1-tetralones lacking one carbon atom. [] This example demonstrates the versatility of 5-Phenylpentan-2-one in constructing diverse molecular frameworks relevant to organic synthesis.
Q3: Has 5-Phenylpentan-2-one been utilized in any biological applications?
A3: While not directly involved as a therapeutic agent, 5-Phenylpentan-2-one has been used as a model compound to demonstrate a novel approach for controlling aldehyde concentrations in vivo. [] This approach, aiming to mitigate the toxicity of reactive aldehyde species in biological systems, utilizes a system of enzymes to establish an equilibrium between alcohols, aldehydes, and carboxylic acids. In a study using Escherichia coli, 5-phenylpentan-2-one was produced through an aldol reaction with (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one, which itself was generated through this enzymatic equilibrium system. [] This study highlights the potential of such systems for controlling reactive species in biocatalytic processes, which could have implications for the synthesis of complex molecules in biological environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
